7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
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Overview
Description
7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol is a complex organic compound known for its unique chemical structure and properties. This compound features a quinoline core substituted with a morpholine ring and a trifluoromethyl group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Strong bases, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds .
Scientific Research Applications
7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the trifluoromethyl group enhances its lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol: Known for its unique combination of a quinoline core, morpholine ring, and trifluoromethyl group.
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Morpholine-Substituted Compounds: Molecules featuring a morpholine ring attached to various aromatic systems.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-[morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2/c22-21(23,24)16-6-3-15(4-7-16)19(26-10-12-28-13-11-26)17-8-5-14-2-1-9-25-18(14)20(17)27/h1-9,19,27H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJRDVCEUFLOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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